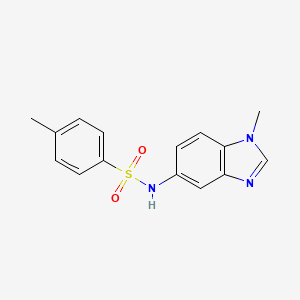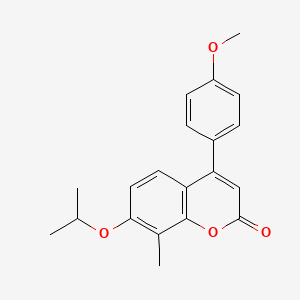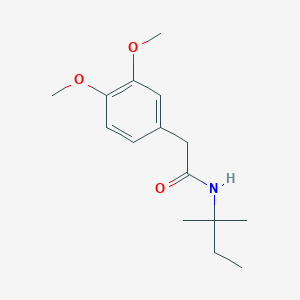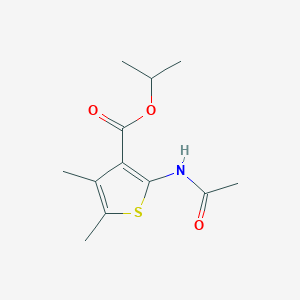
2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide, also known as BPAH, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR pathway. In addition, 2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide has been shown to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Biochemical and Physiological Effects:
2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, 2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide has demonstrated antimicrobial activity against various bacteria and fungi. However, the exact mechanisms by which 2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide exerts these effects are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide in lab experiments is its ability to inhibit cancer cell proliferation and induce apoptosis, making it a potential candidate for cancer therapy. In addition, 2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide has demonstrated antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics. However, one limitation of using 2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for the study of 2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide. One direction is to further investigate its potential applications in cancer therapy, including its ability to inhibit angiogenesis and induce apoptosis. Another direction is to study its potential as a fluorescent probe for other metal ions, such as iron and nickel. In addition, further studies are needed to fully understand the mechanisms by which 2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide exerts its antimicrobial activity and to develop more effective derivatives of the compound.
Méthodes De Synthèse
The synthesis of 2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide involves the reaction of benzimidazole-1-carboxylic acid hydrazide with 2-pyridinecarboxaldehyde in the presence of acetic acid. The resulting product is then purified using recrystallization or column chromatography. The purity and identity of the compound can be confirmed using various spectroscopic techniques, such as NMR and mass spectrometry.
Applications De Recherche Scientifique
2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide has been studied for its potential applications in various fields, including cancer research, antimicrobial activity, and as a fluorescent probe for metal ions. In cancer research, 2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antimicrobial activity studies, 2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide has demonstrated activity against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, 2-(1H-benzimidazol-1-yl)-N'-(2-pyridinylmethylene)acetohydrazide has been used as a fluorescent probe for metal ions, such as copper and zinc, due to its ability to bind to these ions and emit fluorescence.
Propriétés
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c21-15(19-18-9-12-5-3-4-8-16-12)10-20-11-17-13-6-1-2-7-14(13)20/h1-9,11H,10H2,(H,19,21)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICCKDHYGHOYBY-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NN=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)N/N=C/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5790024.png)

![5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5790047.png)


![N-(4-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5790062.png)
![1-[(10-chloro-9-anthryl)methyl]-4-methylpiperazine](/img/structure/B5790068.png)
![2-[4-(3-isobutoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5790078.png)
![2-{5-[(tert-butylamino)sulfonyl]-4-chloro-2-methylphenoxy}acetamide](/img/structure/B5790085.png)

![N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5790114.png)


![3-[(2-formylphenoxy)methyl]benzoic acid](/img/structure/B5790137.png)